(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid
Overview
Description
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral auxiliaries or catalysts to achieve high enantioselectivity. For instance, the enantioselective synthesis can be achieved through the use of Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate . The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed under optimized conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of cost-effective and environmentally friendly methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: This compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including antibiotics and anticancer drugs.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-β-Phenylglycidic acid esters
- (2R,3S)-Phenylisoserine esters
Uniqueness
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and pharmaceutical research .
Biological Activity
(2S,3R)-3-Phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article explores its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₃NO₂
- Molecular Weight : 191.23 g/mol
- Chirality : The specific stereochemistry (2S,3R) contributes to its biological properties and interactions with biological macromolecules.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, it can modulate pathways relevant to cystic fibrosis transmembrane conductance regulator (CFTR) proteins, which are crucial for ion transport in epithelial cells .
- Receptor Modulation : It interacts with various receptors, including NMDA receptors, affecting neurotransmission and potentially providing therapeutic effects in neurodegenerative diseases .
Therapeutic Uses
- Cystic Fibrosis Treatment : Research indicates that this compound can act as a CFTR corrector, improving the function of misfolded CFTR proteins in patients with cystic fibrosis .
- Neuropharmacology : Its affinity for NMDA receptors suggests potential applications in treating conditions like epilepsy and other neurological disorders. Studies have demonstrated its ability to inhibit NMDA-induced convulsions in animal models .
- Cancer Therapy : Preliminary studies indicate that this compound may enhance the efficacy of existing anticancer drugs by modulating inflammatory pathways in cancer cells .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(2S,3S)-3-phenylproline | Similar pyrrolidine structure | Different stereochemistry affecting activity |
Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid | Uses a different protecting group (Boc) | May exhibit different reactivity profiles |
(2S,3R)-3-pyridylalanine | Contains a pyridine ring instead of phenyl | Potentially different biological activities |
This table highlights the diversity within this class of molecules while emphasizing the unique characteristics of this compound that may influence its applications in research and industry.
Study on CFTR Modulators
A study focused on the development of CFTR modulators identified this compound as a promising candidate. The compound was tested in cell-based assays where it demonstrated significant improvements in CFTR channel expression. The results indicated an EC50 value ranging from 1.7 to 2.7 μM when combined with other correctors .
Neuropharmacological Evaluation
In vivo studies evaluated the efficacy of this compound in preventing NMDA-induced seizures in mice. The compound exhibited an ED50 value indicating effective seizure inhibition at doses as low as 0.8 g/kg when administered intravenously .
Properties
IUPAC Name |
(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118758-48-8 | |
Record name | (3R)-3-Phenyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118758-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-phenyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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